molecular formula C18H15N3O6S B2457722 Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 886930-03-6

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2457722
CAS No.: 886930-03-6
M. Wt: 401.39
InChI Key: AQIBXAVZFAAGGZ-UHFFFAOYSA-N
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Description

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for nitration .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the oxadiazole ring can produce various heterocyclic compounds .

Scientific Research Applications

Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate include other oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-26-17(23)12-8-6-11(7-9-12)15(22)19-18-21-20-16(27-18)13-4-3-5-14(10-13)28(2,24)25/h3-10H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIBXAVZFAAGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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